4-Bromobutan-2-one

Description

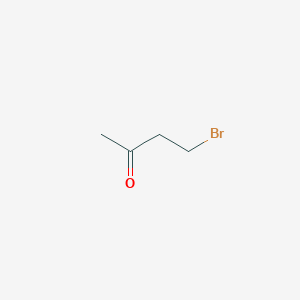

Structure

3D Structure

Properties

IUPAC Name |

4-bromobutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO/c1-4(6)2-3-5/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVVXCLMUSGOZNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10498878 | |

| Record name | 4-Bromobutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10498878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28509-46-8 | |

| Record name | 4-Bromobutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10498878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromobutan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of 4-Bromobutan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromobutan-2-one (CAS No: 28509-46-8) is a bifunctional organic compound featuring both a ketone and a primary alkyl bromide. This unique structural arrangement makes it a highly valuable and reactive intermediate in advanced organic synthesis. Its electrophilic nature, primarily at the carbon bearing the bromine atom, allows for a wide range of nucleophilic substitution reactions. This reactivity is harnessed in the pharmaceutical and agrochemical industries for the construction of complex molecular architectures, particularly nitrogen and sulfur-containing heterocycles.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a review of its key reactive pathways.

Chemical and Physical Properties

This compound is a colorless to brown liquid with a pungent, acetone-like odor.[2] It is soluble in water and common organic solvents. Due to its reactivity and potential for degradation, it requires specific storage conditions to maintain its purity.[3]

Quantitative Data Summary

The physical and spectroscopic properties of this compound are summarized in the table below. Note that while experimental data for basic properties are available, specific spectral peak assignments are often predicted or inferred from the analysis of its isomers and related compounds, as publicly available experimental spectra are limited.

| Property | Value | Citation(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 28509-46-8 | [3][5] |

| Molecular Formula | C₄H₇BrO | [1][4] |

| Molecular Weight | 151.00 g/mol | [1][4] |

| Appearance | Colorless to Brown/Dark-brown Liquid | [2] |

| Boiling Point | 59 °C @ 12 Torr | [2] |

| Density (Predicted) | 1.439 ± 0.06 g/cm³ | [2] |

| Storage Conditions | Store in freezer (-20°C to -70°C), inert atmosphere, protect from light | [1][3] |

| ¹H NMR (Predicted) | δ (ppm): ~3.5 (t, 2H, -CH₂Br), ~3.0 (t, 2H, -COCH₂-), ~2.2 (s, 3H, -CH₃) | |

| ¹³C NMR (Predicted) | δ (ppm): ~205 (C=O), ~45 (-COCH₂-), ~30 (-CH₂Br), ~28 (-CH₃) | [6] |

| IR Spectroscopy (Expected) | ν (cm⁻¹): ~1715 (C=O stretch), ~2920-3000 (C-H stretch), ~650 (C-Br stretch) | [3] |

| Mass Spec (Expected) | Molecular Ion (M⁺): m/z 150 & 152 (1:1 ratio); Base Peak: m/z 43 ([CH₃CO]⁺) | [1] |

Reactivity Profile

The chemical behavior of this compound is dominated by two key features: the electrophilic α-carbon adjacent to the carbonyl group and the carbonyl group itself.

-

Nucleophilic Substitution: The bromine atom is an excellent leaving group, and its departure is facilitated by the electron-withdrawing inductive effect of the adjacent carbonyl group. This makes the terminal carbon highly susceptible to Sₙ2 attack by a wide variety of nucleophiles.[1][3] This reactivity is the cornerstone of its utility as an alkylating agent.[3]

-

Heterocycle Synthesis: It is a key precursor in multicomponent reactions for synthesizing heterocyclic systems. A prominent example is the Hantzsch thiazole synthesis, where it reacts with a thioamide to form a thiazole ring, a common scaffold in pharmacologically active molecules.[3]

Experimental Protocols

Synthesis of this compound from 4-Hydroxybutan-2-one

This protocol describes a common laboratory-scale synthesis via bromination of the corresponding alcohol.

-

Materials:

-

4-Hydroxybutan-2-one

-

Phosphorus tribromide (PBr₃)

-

Pyridine

-

Chloroform (anhydrous)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxybutan-2-one in anhydrous chloroform.

-

Add pyridine to the solution (approximately 1.2 equivalents).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add a solution of phosphorus tribromide (PBr₃) in chloroform (approximately 0.4 equivalents) dropwise to the stirred mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 5-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it over crushed ice.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation.

-

Characterization: Boiling Point Determination (Reduced Pressure)

Since this compound has a relatively high boiling point at atmospheric pressure and may be thermally sensitive, its boiling point is typically determined under reduced pressure.

-

Apparatus:

-

Thiele tube or similar heating apparatus

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Vacuum source and manometer

-

-

Procedure:

-

Place a small amount (0.5-1 mL) of this compound into the small test tube.

-

Invert the capillary tube (open end down) and place it inside the test tube.

-

Attach the test tube to the thermometer and place the assembly in the Thiele tube containing heating oil.

-

Connect the apparatus to a vacuum system and reduce the pressure to the desired value (e.g., 12 Torr). Record this pressure.

-

Begin heating the Thiele tube gently. A stream of bubbles will emerge from the capillary tube as trapped air expands.

-

Continue heating until a rapid and continuous stream of bubbles emerges, indicating the liquid is boiling.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. Record this temperature.

-

Visualization of Chemical Pathways

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Hantzsch Thiazole Synthesis Pathway

This pathway demonstrates the utility of this compound in forming heterocyclic structures. The reaction proceeds through an initial Sₙ2 attack followed by cyclization and dehydration.

Caption: Generalized mechanism of the Hantzsch Thiazole Synthesis.

References

- 1. 28509-46-8|this compound|BLD Pharm [bldpharm.com]

- 2. Cas 28509-46-8,2-Butanone, 4-bromo- | lookchem [lookchem.com]

- 3. This compound|CAS 28509-46-8|Research Chemical [benchchem.com]

- 4. This compound | C4H7BrO | CID 12452734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. file.chemscene.com [file.chemscene.com]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 4-Bromobutan-2-one: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromobutan-2-one, a versatile bifunctional reagent crucial in various organic synthesis applications, particularly in the development of pharmaceutical intermediates. This document details its molecular structure, physicochemical properties, spectroscopic signature, and provides a detailed experimental protocol for its synthesis.

Core Concepts: Structure and Molecular Formula

This compound, with the molecular formula C₄H₇BrO, is a ketone functionalized with a primary alkyl bromide.[1][2] Its IUPAC name is this compound.[2] The molecule consists of a four-carbon chain with a carbonyl group at the second position and a bromine atom at the fourth position. This unique arrangement of functional groups imparts a dual reactivity to the molecule, making it a valuable building block in organic synthesis. The presence of the electrophilic carbonyl carbon and the carbon bearing the good leaving group (bromide) allows for a variety of nucleophilic substitution and addition reactions.

The canonical SMILES representation of the molecule is CC(=O)CCBr, and its InChIKey is HVVXCLMUSGOZNO-UHFFFAOYSA-N.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₄H₇BrO | [1][2] |

| Molecular Weight | 151.00 g/mol | [1][2] |

| CAS Number | 28509-46-8 | [1][2] |

| Boiling Point | 59 °C @ 12 Torr | |

| Density | 1.439 ± 0.06 g/cm³ (Predicted) | |

| Appearance | Brown to Dark-brown Liquid |

Spectroscopic Data

| Spectroscopy | Expected Features |

| ¹H NMR | Three distinct signals are expected: a singlet for the methyl protons (C1), a triplet for the methylene protons adjacent to the carbonyl group (C3), and a triplet for the methylene protons attached to the bromine (C4). The chemical shifts would be influenced by the electronegativity of the adjacent functional groups. |

| ¹³C NMR | Four distinct signals are expected, corresponding to the four carbon atoms in different chemical environments: the methyl carbon, the carbonyl carbon (expected to be the most downfield), the methylene carbon adjacent to the carbonyl, and the methylene carbon bonded to bromine. |

| Infrared (IR) | A strong absorption band characteristic of a ketone C=O stretch is expected in the region of 1715-1725 cm⁻¹. A C-Br stretching vibration would be observed in the fingerprint region. |

| Mass Spectrometry (MS) | The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[1] Common fragmentation patterns would involve the loss of the bromine atom and cleavage adjacent to the carbonyl group. |

Experimental Protocols

The synthesis of this compound can be achieved through various routes. One common and effective method involves the bromination of 4-hydroxybutan-2-one.[1] An alternative approach, detailed in patent literature, utilizes methyl 3-oxopentanoate as a starting material.

Synthesis of this compound from 4-Hydroxybutan-2-one

This protocol is based on the established method of brominating a primary alcohol using phosphorus tribromide (PBr₃).

Materials:

-

4-Hydroxybutan-2-one

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-hydroxybutan-2-one in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add phosphorus tribromide (PBr₃) dropwise from the dropping funnel to the stirred solution. An exothermic reaction will occur. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture over crushed ice.

-

Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by vacuum distillation.

Mandatory Visualizations

The following diagrams illustrate the key structural and reactive features of this compound and a simplified workflow for its synthesis.

References

In-Depth Technical Guide to CAS Number 28509-46-8: Identification and Verification of 4-Bromobutan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound registered under CAS number 28509-46-8, identified as 4-Bromobutan-2-one. This document details its chemical identity, physicochemical properties, a verified synthesis protocol, and methods for its analytical verification. The information presented is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development in the safe and effective handling and application of this versatile reagent. All quantitative data is summarized in structured tables, and key experimental and logical workflows are visualized using diagrams.

Chemical Identification

The compound associated with CAS number 28509-46-8 is unequivocally identified as this compound. It is a functionalized ketone containing a primary alkyl bromide.

| Identifier | Value |

| CAS Number | 28509-46-8 |

| IUPAC Name | This compound |

| Molecular Formula | C₄H₇BrO |

| Molecular Weight | 151.00 g/mol |

| Canonical SMILES | CC(=O)CCBr |

| InChI Key | HVVXCLMUSGOZNO-UHFFFAOYSA-N |

| Synonyms | 4-Bromo-2-butanone, 2-Acetoylethyl bromide, Bromomethyl acetone |

Physicochemical Properties

This compound is a liquid at room temperature and possesses properties characteristic of a reactive alkylating agent.

| Property | Value |

| Appearance | Brown to Dark-brown Liquid |

| Boiling Point | 59 °C at 12 Torr |

| Density | 1.439 ± 0.06 g/cm³ (Predicted) |

| Purity | Typically ≥95% |

Synthesis of this compound

A primary and efficient method for the synthesis of this compound is the bromination of 4-Hydroxy-2-butanone. This reaction proceeds via a nucleophilic substitution mechanism.

Synthesis Workflow

The synthesis involves the conversion of the primary alcohol in 4-hydroxy-2-butanone to a primary alkyl bromide.

Experimental Protocol

This protocol is based on a reported synthesis with a yield of 89%.

Materials:

-

4-Hydroxy-2-butanone

-

Phosphorus tribromide (PBr₃)

-

Pyridine

-

Chloroform (CHCl₃)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Hydroxy-2-butanone in anhydrous chloroform.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine to the stirred solution.

-

To this mixture, add phosphorus tribromide dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to 20 °C and stir for 5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding deionized water.

-

Transfer the mixture to a separatory funnel and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be further purified by vacuum distillation to yield pure this compound.

Reactivity and Applications

This compound is a valuable electrophilic building block in organic synthesis. Its reactivity is dominated by the presence of the carbon-bromine bond, making it susceptible to nucleophilic substitution reactions (SN1 and SN2). This reactivity is harnessed in the synthesis of various fine chemicals, including nitrogen and sulfur-containing heterocycles which are core structures in many pharmaceutical compounds. Additionally, its alkylating properties make it a useful tool in biochemical research for modifying proteins and probing enzyme mechanisms.

Analytical Verification

The identity and purity of this compound can be confirmed using standard analytical techniques.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl protons, the methylene protons adjacent to the carbonyl group, and the methylene protons adjacent to the bromine atom. |

| ¹³C NMR | Resonances for the methyl carbon, the carbonyl carbon, the methylene carbon alpha to the carbonyl, and the methylene carbon attached to bromine. |

| IR Spectroscopy | A strong absorption band characteristic of a ketone carbonyl (C=O) stretch, typically in the range of 1715-1725 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). |

Verification Workflow

A logical workflow for the verification of a synthesized batch of this compound.

Safety Information

This compound is classified as a flammable liquid and causes skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Storage and Handling

Store in a cool, dark, and dry place under an inert atmosphere. For long-term storage, it is recommended to keep it in a freezer.

Conclusion

This compound (CAS 28509-46-8) is a valuable and reactive building block in organic synthesis. This guide provides essential technical information for its identification, synthesis, and verification. Adherence to the detailed protocols and safety precautions outlined herein will enable researchers and drug development professionals to utilize this compound effectively and safely in their work.

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Bromobutan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobutan-2-one, with the CAS number 28509-46-8, is a valuable bifunctional organic compound featuring both a ketone and a primary alkyl bromide.[1] This unique structural arrangement makes it a highly versatile reagent and a key building block in synthetic organic chemistry. Its electrophilic nature, primarily due to the carbon-bromine bond, allows it to readily participate in nucleophilic substitution reactions, making it an important intermediate in the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and reactions, and visualizations of key chemical processes.

Physical and Chemical Properties

This compound is a liquid at room temperature, typically described as brown to dark-brown.[3] A summary of its key physical and chemical properties is presented below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄H₇BrO | [1][4] |

| Molecular Weight | 151.00 g/mol | [1][4] |

| CAS Number | 28509-46-8 | [1] |

| Appearance | Brown to Dark-brown Liquid | [3] |

| Boiling Point | 59 °C at 12 Torr | [5] |

| Density (Predicted) | 1.439 ± 0.06 g/cm³ | [5] |

| Solubility | Soluble in water and organic solvents. | |

| InChI | InChI=1S/C4H7BrO/c1-4(6)2-3-5/h2-3H2,1H3 | [4] |

| InChIKey | HVVXCLMUSGOZNO-UHFFFAOYSA-N | [1][4] |

| Canonical SMILES | CC(=O)CCBr | [1][4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data of this compound

| Technique | Feature | Predicted Chemical Shift (δ) / Wavenumber (cm⁻¹) |

| ¹H NMR | -CH₃ (s) | 2.2 ppm |

| -CH₂- (t) | 3.1 ppm | |

| -CH₂Br (t) | 3.6 ppm | |

| ¹³C NMR | -CH₃ | 30.0 ppm |

| -CH₂- | 45.0 ppm | |

| -CH₂Br | 25.0 ppm | |

| C=O | 205.0 ppm | |

| Infrared (IR) | C=O Stretch | ~1715-1720 cm⁻¹ |

| C-Br Stretch | ~515-690 cm⁻¹ |

Chemical Reactivity and Synthesis

The chemical behavior of this compound is dominated by the presence of the ketone and the primary alkyl bromide functional groups. The bromine atom acts as a good leaving group, making the C4 carbon susceptible to nucleophilic attack.[1]

Nucleophilic Substitution Reactions

This compound readily undergoes bimolecular nucleophilic substitution (Sₙ2) reactions with a variety of nucleophiles.[1] The general mechanism involves the backside attack of the nucleophile on the carbon atom bonded to the bromine, leading to the displacement of the bromide ion in a single, concerted step.

Below is a diagram illustrating the Sₙ2 reaction of this compound with a generic nucleophile (Nu⁻).

Caption: Generalized Sₙ2 reaction of this compound.

Experimental Protocols

Synthesis of this compound from 4-Hydroxy-2-butanone

A common and efficient method for the synthesis of this compound is the bromination of 4-hydroxy-2-butanone using phosphorus tribromide (PBr₃).[6]

Materials:

-

4-Hydroxy-2-butanone

-

Phosphorus tribromide (PBr₃)

-

Pyridine

-

Chloroform

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-hydroxy-2-butanone and a catalytic amount of pyridine in chloroform.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add phosphorus tribromide dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 5 hours.[6]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding deionized water.

-

Transfer the mixture to a separatory funnel and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by vacuum distillation to obtain pure this compound. A yield of approximately 89% can be expected under optimized conditions.[6]

The workflow for this synthesis is outlined in the diagram below.

Caption: Workflow for the synthesis of this compound.

Sₙ2 Reaction of this compound with Sodium Azide

This protocol describes a representative Sₙ2 reaction to synthesize 4-azidobutan-2-one.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Acetone

-

Deionized water

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound in acetone.

-

Add a stoichiometric amount of sodium azide to the solution.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the precipitated sodium bromide.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether and wash with deionized water in a separatory funnel.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to obtain the crude 4-azidobutan-2-one.

-

Further purification can be achieved by column chromatography if necessary.

Conclusion

This compound is a versatile and reactive compound with significant applications in organic synthesis. Its physical and chemical properties, particularly its susceptibility to nucleophilic attack, make it a valuable precursor for the construction of complex molecular architectures. The experimental protocols provided in this guide offer a foundation for the synthesis and utilization of this important chemical intermediate in research and development settings. Careful handling and adherence to safety protocols are essential when working with this compound.

References

- 1. This compound|CAS 28509-46-8|Research Chemical [benchchem.com]

- 2. This compound, CAS No. 28509-46-8 - iChemical [ichemical.com]

- 3. This compound | 28509-46-8 [sigmaaldrich.com]

- 4. This compound | C4H7BrO | CID 12452734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 28509-46-8 [m.chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 4-Bromobutan-2-one: Nomenclature, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromobutan-2-one, a key electrophilic building block in organic synthesis. The document details the systematic IUPAC nomenclature, physicochemical and spectroscopic properties, and a detailed experimental protocol for its synthesis. This guide is intended to serve as a valuable resource for professionals in research, drug development, and fine chemical production.

IUPAC Nomenclature

The systematic name for the compound with the chemical structure CH₃COCH₂CH₂Br is This compound . The determination of this name follows the official guidelines set by the International Union of Pure and Applied Chemistry (IUPAC).

The naming process is governed by the following hierarchical rules:

-

Identification of the Principal Functional Group: The molecule contains two functional groups: a ketone (C=O) and a haloalkane (C-Br). According to IUPAC priority rules, the ketone group takes precedence over the halogen.

-

Determination of the Parent Chain: The longest continuous carbon chain containing the principal functional group (the ketone) consists of four carbon atoms. Therefore, the parent alkane is "butane".

-

Suffix Modification: The "-e" ending of the parent alkane is replaced with the suffix "-one" to denote the ketone, resulting in "butanone".

-

Numbering the Parent Chain: The chain is numbered to assign the lowest possible locant (position number) to the principal functional group. Numbering from right to left places the carbonyl carbon at position 2, whereas numbering from left to right would place it at position 3. Therefore, the former is chosen, establishing the name "butan-2-one".

-

Identification and Naming of Substituents: The bromine atom is treated as a substituent and is denoted by the prefix "bromo".

-

Assigning Locant to the Substituent: The bromine atom is located on carbon 4 of the numbered chain.

-

Final Assembly of the Name: The substituent name and its locant are placed as a prefix to the parent name, resulting in the final IUPAC name: This compound .

Physicochemical and Spectroscopic Data

This compound is a versatile reagent whose physical and spectroscopic properties are crucial for its application and characterization.[1] The key data are summarized below.

Physicochemical Properties

The following table presents the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₄H₇BrO | [2] |

| Molecular Weight | 151.00 g/mol | [1][2] |

| CAS Number | 28509-46-8 | [1] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 59 °C at 12 Torr | [3] |

| Density | 1.439 ± 0.06 g/cm³ (Predicted) | [3] |

| Refractive Index | N/A |

Note: Experimental values for density and refractive index are not consistently reported in the literature. The density value provided is a predicted measure.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound.

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. The most prominent peak is the strong C=O stretch of the ketone.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~1720 - 1715 | C=O (Ketone) | Stretch |

| ~3000 - 2850 | C-H (Alkyl) | Stretch |

| ~600 - 500 | C-Br | Stretch |

| Source:[1] |

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and bromine atoms.

¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.5 | Triplet | 2H | -CH₂-Br |

| ~3.0 | Triplet | 2H | -CO-CH₂- |

| ~2.2 | Singlet | 3H | CH₃-CO- |

¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~205 | C=O (C2) |

| ~45 | -CO-CH₂- (C3) |

| ~30 | CH₃-CO- (C1) |

| ~25 | -CH₂-Br (C4) |

Note: The exact chemical shifts may vary slightly depending on the solvent and experimental conditions. The provided data represents typical values.

Experimental Protocol: Synthesis of this compound

A primary and efficient laboratory-scale method for the synthesis of this compound is the bromination of 4-hydroxybutan-2-one using phosphorus tribromide (PBr₃).[1] This Sₙ2 reaction effectively substitutes the hydroxyl group with a bromine atom.[1]

Reaction: 3 HOCH₂CH₂COCH₃ + PBr₃ → 3 BrCH₂CH₂COCH₃ + H₃PO₃

Materials and Reagents

-

4-hydroxybutan-2-one

-

Phosphorus tribromide (PBr₃)

-

Pyridine

-

Chloroform (anhydrous)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-hydroxybutan-2-one (1 equivalent) and pyridine (1 equivalent) in anhydrous chloroform.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of PBr₃: Slowly add phosphorus tribromide (0.34 equivalents) dropwise to the stirred solution via the dropping funnel, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature (approximately 20 °C). Let the reaction stir for 5 hours.

-

Work-up:

-

Quench the reaction by slowly adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with chloroform.

-

Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be further purified by vacuum distillation to afford the final product with high purity. A reported yield for this reaction is approximately 89%.

Conclusion

This compound is a valuable bifunctional compound with well-defined properties and established synthetic routes. Its utility as an electrophilic building block in the synthesis of pharmaceuticals and other complex organic molecules is well-documented.[1] This guide provides essential technical information to support its safe and effective use in a research and development setting.

References

A Comprehensive Technical Guide to 4-Bromobutan-2-one: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Bromobutan-2-one, a key building block in organic synthesis, particularly relevant to the pharmaceutical and agrochemical industries. This document outlines its chemical synonyms, physical and chemical properties, detailed experimental protocols for its synthesis, and its role in the construction of complex molecular architectures.

Synonyms and Alternative Names

This compound is known by several alternative names in chemical literature and supplier catalogs. Proper identification is crucial for accurate sourcing and regulatory compliance.

| Name Type | Name |

| IUPAC Name | This compound[1] |

| CAS Number | 28509-46-8[2][3][4][5] |

| Synonyms | 4-bromo-2-butanone[1][6] |

| 2-acetoyl ethyl bromide[1][6] | |

| bromomethyl acetone[6] | |

| Methyl-(2-brom-aethyl)-keton[6] | |

| 2-bromoethyl(methyl)ketone[6] | |

| 1-ACETYL-2-BROMOETHANE[6] | |

| 4-Brom-butan-2-on[6] | |

| 2-Butanone, 4-bromo-[1][6] |

Quantitative Data

The physical and chemical properties of this compound are summarized in the table below. This data is essential for reaction planning, safety assessments, and analytical method development.

| Property | Value |

| Molecular Formula | C₄H₇BrO[2] |

| Molecular Weight | 151.00 g/mol [2] |

| Boiling Point | 59 °C @ 12 Torr[6][7] |

| Density (Predicted) | 1.439 ± 0.06 g/cm³[6][7] |

| Appearance | Brown to reddish-brown liquid[7] |

| Storage Temperature | -20°C (in freezer, under inert atmosphere)[7] |

Experimental Protocols

The synthesis of this compound is most commonly achieved through the bromination of 4-hydroxybutan-2-one. Below is a detailed protocol based on a literature procedure with a reported yield of 89%.[4]

Synthesis of this compound from 4-Hydroxy-2-butanone

This protocol describes the conversion of a primary alcohol to an alkyl bromide using phosphorus tribromide (PBr₃) in the presence of pyridine to neutralize the hydrogen bromide (HBr) byproduct.[2][4]

Materials:

-

4-Hydroxy-2-butanone

-

Phosphorus tribromide (PBr₃)

-

Pyridine

-

Chloroform (anhydrous)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and drying

Procedure:

-

To a stirred solution of 4-hydroxy-2-butanone (1.0 equivalent) in anhydrous chloroform in a round-bottom flask, add pyridine (1.0 equivalent).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add phosphorus tribromide (0.34 equivalents) to the cooled solution via a dropping funnel over a period of 30 minutes, ensuring the temperature remains below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to 20°C and stir for 5 hours.[4]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by vacuum distillation.[8]

Visualization of Synthesis Workflow

The following diagram illustrates the synthetic pathway for the preparation of this compound from 4-hydroxy-2-butanone.

References

- 1. This compound | C4H7BrO | CID 12452734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|CAS 28509-46-8|Research Chemical [benchchem.com]

- 3. This compound | CAS#:28509-46-8 | Chemsrc [chemsrc.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound, CAS No. 28509-46-8 - iChemical [ichemical.com]

- 6. Cas 28509-46-8,2-Butanone, 4-bromo- | lookchem [lookchem.com]

- 7. This compound CAS#: 28509-46-8 [m.chemicalbook.com]

- 8. How To [chem.rochester.edu]

The Dual Nature of Reactivity: An In-depth Technical Guide to α-Haloketones

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Haloketones are a pivotal class of organic compounds, distinguished by the presence of a halogen atom alpha to a carbonyl group. This unique structural arrangement confers a heightened and versatile reactivity, establishing them as indispensable building blocks in synthetic organic chemistry. Their significance is particularly pronounced in the pharmaceutical industry, where they serve as key intermediates in the synthesis of a myriad of therapeutic agents, including a wide range of heterocyclic compounds. This technical guide provides a comprehensive exploration of the core principles governing the reactivity of α-haloketones. It delves into their fundamental reaction mechanisms, supported by quantitative data, detailed experimental protocols for key transformations, and visual representations of reaction pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Core Reactivity Principles

The reactivity of α-haloketones is primarily dictated by the powerful electron-withdrawing effects of both the carbonyl group and the adjacent halogen atom. This electronic environment results in two key characteristics:

-

Enhanced Electrophilicity of the α-Carbon: The inductive effect of the carbonyl group significantly polarizes the carbon-halogen (C-X) bond. This polarization increases the partial positive charge on the α-carbon, rendering it exceptionally susceptible to nucleophilic attack. This heightened electrophilicity is the cornerstone of their utility as potent alkylating agents.

-

Acidity of α'-Hydrogens: Protons on the carbon atom on the opposite side of the carbonyl group (the α'-position) exhibit increased acidity. These protons can be readily abstracted by a base to form an enolate intermediate, a critical step in reactions such as the Favorskii rearrangement.

The interplay of these two features allows for a diverse range of chemical transformations, making α-haloketones versatile synthons for complex molecule construction.

Key Reaction Mechanisms and Pathways

The dual electrophilic nature of α-haloketones, at both the α-carbon and the carbonyl carbon, gives rise to several fundamental reaction pathways.

Nucleophilic Substitution (SN2) Reactions

One of the most common and synthetically useful reactions of α-haloketones is the nucleophilic substitution of the halogen atom. Due to the electronic activation by the adjacent carbonyl group, these reactions proceed readily through a bimolecular nucleophilic substitution (SN2) mechanism. A wide variety of nucleophiles, including amines, thiols, alcohols, and carbanions, can be employed to introduce diverse functional groups.

Generalized SN2 mechanism for nucleophilic substitution of α-haloketones.

The Favorskii Rearrangement

The Favorskii rearrangement is a characteristic reaction of α-haloketones possessing at least one α'-hydrogen. In the presence of a base, these compounds rearrange to form carboxylic acid derivatives. For cyclic α-haloketones, this rearrangement results in a synthetically valuable ring contraction. The mechanism is believed to proceed through a cyclopropanone intermediate.

Mechanism of the Favorskii rearrangement via a cyclopropanone intermediate.

Synthesis of Heterocycles: The Hantzsch Thiazole Synthesis

The bifunctional nature of α-haloketones makes them ideal precursors for the synthesis of a wide array of heterocyclic compounds. A classic example is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. This reaction proceeds via an initial SN2 reaction, followed by intramolecular cyclization and dehydration to afford the thiazole ring, a common scaffold in many pharmaceutical agents.

Reaction pathway for the Hantzsch thiazole synthesis.

Data Presentation: Quantitative Reactivity

The reactivity of α-haloketones in SN2 reactions is dramatically enhanced compared to their corresponding alkyl halides. This is quantified by the relative rate constants of their reactions with nucleophiles. The nature of the halogen atom also plays a critical role, with reactivity increasing down the group (I > Br > Cl > F).

Table 1: Relative SN2 Reaction Rates of α-Haloketones vs. Alkyl Halides

| Substrate | Nucleophile | Solvent | Relative Rate |

| Chloroacetone | KI | Acetone | 36,000[1] |

| 1-Chloropropane | KI | Acetone | 1 |

Table 2: Influence of the Halogen Leaving Group on Reactivity

| α-Haloketone | Halogen Leaving Group | Relative Reaction Rate with I⁻ in Acetone |

| α-Iodoacetone | I⁻ | ~35,000[2] |

| α-Bromoacetone | Br⁻ | Intermediate |

| α-Chloroacetone | Cl⁻ | 1 |

| α-Fluoroacetone | F⁻ | Very Slow |

Table 3: Representative Spectroscopic Data for α-Haloketones

| Compound | IR (C=O, cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Chloroacetone | ~1725 | 4.29 (s, 2H), 2.33 (s, 3H) | 201.2, 46.1, 26.5 |

| Bromoacetone | ~1720 | 3.88 (s, 2H), 2.39 (s, 3H) | 201.8, 35.1, 27.2 |

| Iodoacetone | ~1715 | 3.65 (s, 2H), 2.30 (s, 3H) | 203.1, 27.9, 6.4 |

| Phenacyl bromide | ~1690 | 7.98 (d, 2H), 7.64 (t, 1H), 7.51 (t, 2H), 4.45 (s, 2H) | 191.1, 134.1, 133.7, 128.9, 128.8, 31.1[3][4] |

Experimental Protocols

Synthesis of an α-Haloketone: Bromination of Acetophenone

Objective: To synthesize phenacyl bromide (α-bromoacetophenone) from acetophenone.

Materials:

-

Acetophenone

-

Glacial Acetic Acid

-

Bromine

-

Ice bath

-

Round-bottom flask with dropping funnel and magnetic stirrer

Procedure:

-

In a 250 mL round-bottom flask, dissolve acetophenone (0.1 mol) in glacial acetic acid (approx. 40 mL).

-

Cool the solution in an ice bath to 5-10 °C.

-

Slowly add bromine (0.15 mol) dropwise to the cooled solution with constant stirring over a period of 2 hours.

-

After the addition is complete, allow the mixture to stir overnight at room temperature.

-

Pour the reaction mixture into a beaker containing ice water to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from ethanol to obtain pure phenacyl bromide.

Nucleophilic Substitution: Synthesis of N,N-bis(phenacyl)aniline

Objective: To demonstrate the SN2 reactivity of an α-haloketone with an amine.

Materials:

-

Aniline

-

α-Bromoacetophenone

-

Sodium Carbonate

-

Polyethylene glycol 400 (PEG 400)

-

Ultrasonic processor

-

Ethanol

Procedure:

-

In a suitable vessel, mix aniline (10.0 mmol), α-bromoacetophenone (20 mmol), sodium carbonate (10.0 mmol), and PEG 400 (0.2 g, 0.5 mmol).

-

Irradiate the mixture using an ultrasonic processor at 350 W at room temperature in an open-air vessel.

-

Monitor the reaction by TLC; the reaction is typically complete within 30-45 minutes.[5]

-

Upon completion, wash the solid product with ethanol (15 cm³) and recrystallize from ethanol to afford the pure N,N-bis(phenacyl)aniline.[5]

Favorskii Rearrangement: Synthesis of Ethyl Cyclopentanecarboxylate

Objective: To perform a ring contraction of a cyclic α-haloketone.

Materials:

-

2-Chlorocyclohexanone

-

Sodium metal

-

Anhydrous Ethanol

-

Anhydrous Diethyl Ether

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

Prepare a solution of sodium ethoxide by carefully dissolving sodium (2.2 eq) in anhydrous ethanol (200 mL) at 0 °C under an argon atmosphere.

-

In a separate flask, dissolve 2-chlorocyclohexanone (1.0 eq) in anhydrous diethyl ether (150 mL).

-

Transfer the solution of the α-haloketone via cannula to the freshly prepared sodium ethoxide solution at 0 °C.

-

Allow the resulting slurry to warm to room temperature, then equip the flask with a reflux condenser and heat in a preheated oil bath at 55 °C for 4 hours.

-

Cool the reaction mixture to ambient temperature, then further cool to 0 °C in an ice/water bath.

-

Dilute the mixture with diethyl ether and carefully quench the reaction by adding saturated aqueous NH₄Cl.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude residue via silica gel flash chromatography to afford the desired ethyl cyclopentanecarboxylate.

Hantzsch Thiazole Synthesis: Synthesis of 2-Amino-4-phenylthiazole

Objective: To synthesize a thiazole derivative from an α-haloketone and a thioamide.

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Methanol

-

Aqueous Sodium Bicarbonate

Procedure:

-

In a round-bottom flask, dissolve 2-bromoacetophenone and an equimolar amount of thiourea in methanol.

-

Heat the mixture at reflux. The initial product formed is the HBr salt of the thiazole.

-

After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.

-

Neutralize the mixture with an aqueous solution of sodium bicarbonate. This will cause the free base of the 2-amino-4-phenylthiazole to precipitate.

-

Collect the solid product by vacuum filtration, wash with water, and dry to obtain the final product.

Conclusion

α-Haloketones are exceptionally versatile and reactive intermediates in organic synthesis, a direct consequence of the synergistic electronic effects of the carbonyl and halo substituents. Their ability to readily undergo nucleophilic substitution and rearrangement reactions, such as the Favorskii rearrangement, and to serve as precursors for a vast array of heterocyclic systems, solidifies their importance in the construction of complex molecular architectures. A thorough understanding of their reactivity profiles, as outlined in this guide, is crucial for researchers and professionals in the field of drug discovery and development, enabling the design of efficient synthetic routes to novel therapeutic agents. The provided quantitative data and detailed experimental protocols serve as a practical resource for the application of α-haloketone chemistry in the laboratory.

References

- 1. benchchem.com [benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Phenacyl bromide | C8H7BrO | CID 6259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phenacyl Bromide(2142-69-0) 13C NMR spectrum [chemicalbook.com]

- 5. Ultrasound-mediated synthesis of N,N-bis(phenacyl)aniline under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic Nature of 4-Bromobutan-2-one in Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromobutan-2-one is a bifunctional molecule featuring a ketone and a primary alkyl bromide. Its electrophilic character, primarily at the C4 position, is significantly enhanced by the electron-withdrawing nature of the adjacent carbonyl group. This heightened reactivity makes it a versatile building block in organic synthesis, particularly for the construction of heterocyclic compounds and in alkylation reactions. This technical guide provides a comprehensive overview of the electrophilic nature of this compound, detailing its key reactions with various nucleophiles, including quantitative data, experimental protocols, and mechanistic pathways.

Core Concepts of Electrophilicity in this compound

The electrophilic reactivity of this compound is centered at two primary sites: the carbon atom bearing the bromine (C4) and the carbonyl carbon (C2). The C4 position is particularly susceptible to nucleophilic attack due to the inductive effect of the adjacent carbonyl group, which polarizes the C-Br bond and increases the partial positive charge on the carbon atom.[1] This makes this compound a potent alkylating agent, readily undergoing nucleophilic substitution reactions, predominantly via an S(_N)2 mechanism.[1]

Key Reactions and Mechanistic Pathways

The electrophilic nature of this compound is demonstrated in a variety of important organic transformations.

Nucleophilic Substitution Reactions

This compound readily reacts with a wide range of nucleophiles, leading to the displacement of the bromide ion. These reactions are fundamental to its application in the synthesis of more complex molecules.

Primary and secondary amines react with this compound to form the corresponding N-substituted aminoketones. These reactions typically proceed under mild conditions and are crucial for introducing a butan-2-one moiety into a molecule.

-

Reaction with Secondary Amines: Secondary amines undergo similar alkylation reactions. The lone pair of the nitrogen atom acts as the nucleophile, attacking the electrophilic C4 carbon of this compound.

General Reaction Scheme with Amines:

Caption: General reaction of this compound with amines.

This compound also serves as an electrophile for a variety of other nucleophiles, expanding its synthetic utility.

-

Reaction with Cyanide: The reaction with cyanide ions, typically from potassium cyanide, results in the formation of 4-cyanobutan-2-one. This reaction is a classic example of an S(_N)2 reaction and is a useful method for carbon chain extension.[3]

-

N-Alkylation of Indoles: The indole nitrogen can act as a nucleophile to attack this compound, leading to N-alkylation. This is a common strategy for the functionalization of indoles in medicinal chemistry.[4]

Hantzsch Thiazole Synthesis

A cornerstone application of α-haloketones like this compound is the Hantzsch synthesis of thiazoles. This reaction involves the condensation of the α-haloketone with a thioamide or thiourea derivative.[5][6][7][8] The reaction of this compound with thiourea, for example, yields 2-amino-4-methylthiazole, a valuable scaffold in medicinal chemistry.[9]

Reaction Scheme for Hantzsch Thiazole Synthesis:

Caption: Hantzsch synthesis of 2-amino-4-methylthiazole.

Favorskii Rearrangement

Under basic conditions, α-haloketones with an α'-proton can undergo the Favorskii rearrangement to form carboxylic acid derivatives.[10] In the case of this compound (which is a β-haloketone), a variation of this rearrangement can be considered for its isomeric form, 3-bromobutan-2-one. A study on the Favorskii rearrangement of isomeric α-bromobutan-2-ones with sodium methoxide in methanol provides insight into the product distribution.[11]

Reaction Scheme for Favorskii Rearrangement (of an isomeric α-bromoketone):

Caption: Favorskii rearrangement of 3-bromobutan-2-one.

Quantitative Data

The following tables summarize available quantitative data for reactions involving this compound and related α-haloketones.

Table 1: Synthesis of 4-Substituted 2-Aminothiazoles

| α-Haloketone | Thio-component | Catalyst | Solvent | Conditions | Yield (%) | Reference |

| Substituted Phenacyl Bromides | Thiourea | Copper Silicate | Ethanol | Reflux, 78°C | Excellent | [7] |

| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Silica supported tungstosilisic acid | Solvent-free | Heat or Ultrasonic irradiation | 79-90 | [5][6] |

| 2-Bromoacetophenone | Thiourea | None | Methanol | Reflux (65-70°C), 30-60 min | 99 | [8] |

Table 2: Favorskii Rearrangement of Isomeric α-Bromobutan-2-ones

| Substrate | Base | Solvent | Product(s) | Product Ratio | Reference |

| 1-Bromo-3-methyl-2-butanone | NaOMe | Methanol | Methyl 2,2-dimethylpropanoate, Methyl 3-methylbutanoate | 35:65 | [11] |

| 3-Bromo-3-methyl-2-butanone | NaOMe | Methanol | Methyl 2,2-dimethylpropanoate, Methyl 3-methylbutanoate | 35:65 | [11] |

Experimental Protocols

General Procedure for Hantzsch Thiazole Synthesis (Adapted from 2-bromoacetophenone)

Workflow Diagram:

Caption: Workflow for Hantzsch thiazole synthesis.

Procedure:

-

In a round-bottom flask, combine this compound (1.0 mmol) and thiourea (1.2 mmol).

-

Add ethanol (5 mL) and a magnetic stir bar.

-

Heat the mixture to reflux with stirring for 1-2 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the contents into a beaker containing a 5% aqueous solution of sodium carbonate (Na₂CO₃) to neutralize the hydrobromic acid formed and precipitate the product.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with cold deionized water to remove any inorganic salts.

-

Allow the product, 2-amino-4-methylthiazole, to air dry.

General Procedure for N-Alkylation of Indole

Workflow Diagram:

Caption: Workflow for N-alkylation of indole.

Procedure:

-

To a solution of indole (1.0 mmol) in an anhydrous aprotic solvent such as DMF or THF under an inert atmosphere, add a base like sodium hydride (1.1 mmol) at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes or until the evolution of hydrogen gas ceases.

-

Add this compound (1.1 mmol) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring its progress by TLC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Conclusion

This compound is a highly valuable and reactive electrophile in organic synthesis. Its utility stems from the enhanced reactivity of the C4 position towards nucleophilic attack, a consequence of the neighboring carbonyl group. This guide has detailed its primary reactions, including nucleophilic substitutions, the Hantzsch thiazole synthesis, and its role in the Favorskii rearrangement of its isomer. The provided quantitative data and experimental protocols offer a practical framework for researchers and drug development professionals to effectively utilize this versatile building block in the synthesis of complex molecular architectures and pharmacologically relevant compounds. Further investigation into the kinetics and substrate scope of its reactions will continue to expand its applications in modern organic chemistry.

References

- 1. This compound|CAS 28509-46-8|Research Chemical [benchchem.com]

- 2. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3.7 – The Favorskii Rearrangement | Semantic Scholar [semanticscholar.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. youtube.com [youtube.com]

- 9. 2-Amino-4-methylthiazole | C4H6N2S | CID 74143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 11. files01.core.ac.uk [files01.core.ac.uk]

An In-depth Technical Guide to 4-Bromobutan-2-one: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobutan-2-one is a versatile bifunctional molecule that serves as a key building block in organic synthesis. Its structure, featuring both a ketone and a primary alkyl bromide, allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of diverse molecular architectures. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, spectral data, and key applications of this compound, with a particular focus on its role in the development of heterocyclic compounds of medicinal interest.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectral properties of this compound is presented below. This data is essential for its identification, handling, and use in synthetic protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₇BrO | [1][2][3][4][5] |

| Molecular Weight | 151.00 g/mol | [1][2][3][4][5] |

| CAS Number | 28509-46-8 | [2][3][4][5] |

| Appearance | Colorless to straw-colored liquid | |

| Boiling Point | 59 °C at 12 Torr | |

| Density | 1.439 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Soluble in water and organic solvents |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Key Features |

| ¹H NMR | Data not available in search results. |

| ¹³C NMR | Data not available in search results. |

| Mass Spectrometry (MS) | The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity for the molecular ion (M⁺ and M+2) separated by two mass units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[3] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the bromination of 4-hydroxybutan-2-one.[3][4] This reaction typically proceeds via an Sₙ2 mechanism.

Experimental Protocol: Synthesis from 4-Hydroxybutan-2-one

Materials:

-

4-Hydroxybutan-2-one

-

Phosphorus tribromide (PBr₃)

-

Pyridine

-

Chloroform

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-hydroxybutan-2-one in chloroform.

-

Cool the solution to 0 °C using an ice bath.

-

Add pyridine to the solution.

-

Slowly add phosphorus tribromide dropwise to the cooled solution while stirring. The reaction is exothermic, so maintain the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 5 hours.[4]

-

Quench the reaction by slowly adding deionized water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude this compound.

-

The crude product can be further purified by vacuum distillation.

A yield of approximately 89% can be expected for this reaction.[4]

Key Reactions and Applications in Drug Development

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, particularly substituted pyrroles and 2-aminothiazoles, which are prominent scaffolds in many biologically active molecules.[3]

Hantzsch Pyrrole Synthesis

The Hantzsch pyrrole synthesis involves the reaction of an α-halo ketone, a β-ketoester, and an amine (like ammonia or a primary amine). This compound can serve as the α-halo ketone component in this reaction.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a well-established method for the preparation of thiazole derivatives. It involves the condensation of an α-halo ketone with a thioamide. This compound can be utilized as the α-halo ketone in this synthesis to produce 2-amino-4-(2-oxo-propyl)thiazole derivatives.

Materials:

-

This compound

-

Thiourea or a substituted thioamide

-

Ethanol or Methanol

-

Sodium carbonate solution (5%)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Büchner funnel and filter flask

Procedure:

-

In a round-bottom flask, dissolve this compound and thiourea (or a substituted thioamide) in ethanol or methanol.

-

Heat the mixture to reflux with stirring for 30-60 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing a 5% sodium carbonate solution to precipitate the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold deionized water.

-

Dry the product to obtain the desired 2-aminothiazole derivative.

Purification of this compound

Purification of the crude product is crucial to remove unreacted starting materials, byproducts, and any decomposition products. Vacuum distillation and column chromatography are effective methods for obtaining high-purity this compound.

Experimental Protocol: Vacuum Distillation

Apparatus:

-

Vacuum distillation setup (including a round-bottom flask, distillation head, condenser, receiving flask, and vacuum source)

-

Heating mantle with a stirrer

-

Thermometer

-

Manometer

Procedure:

-

Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

-

Place the crude this compound in the distilling flask with a stir bar.

-

Gradually apply vacuum and monitor the pressure with a manometer.

-

Once a stable vacuum is achieved, begin heating the distilling flask gently with stirring.

-

Collect the fraction that distills at the expected boiling point for the given pressure (e.g., 59 °C at 12 Torr).

-

Discard any forerun or residue.

-

After distillation is complete, cool the apparatus before slowly releasing the vacuum.

Experimental Protocol: Column Chromatography

Materials:

-

Silica gel (230-400 mesh)

-

Chromatography column

-

Eluent (e.g., a mixture of hexane and ethyl acetate)

-

Collection tubes or flasks

-

TLC plates and chamber for monitoring fractions

Procedure:

-

Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.

-

Dissolve the crude this compound in a minimal amount of the eluent.

-

Carefully load the sample onto the top of the silica gel column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the collected fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Safety Information

This compound is a flammable liquid and vapor.[1] It causes skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Table 3: GHS Hazard Statements for this compound

| Hazard Code | Statement |

| H226 | Flammable liquid and vapor |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. Its ability to participate in a variety of reactions, most notably the Hantzsch syntheses of pyrroles and thiazoles, makes it a critical starting material for the construction of heterocyclic systems with potential applications in drug discovery and development. The detailed protocols and data presented in this guide are intended to support researchers and scientists in the effective and safe utilization of this important chemical building block.

References

- 1. This compound | C4H7BrO | CID 12452734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, CAS No. 28509-46-8 - iChemical [ichemical.com]

- 3. This compound|CAS 28509-46-8|Research Chemical [benchchem.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | CAS#:28509-46-8 | Chemsrc [chemsrc.com]

Spectroscopic data for 4-Bromobutan-2-one (NMR, IR, Mass Spec).

This guide provides a comprehensive overview of the spectroscopic data for 4-Bromobutan-2-one (CAS: 28509-46-8), a key electrophilic building block in organic synthesis.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with the experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Molecular Structure and Spectroscopic Overview

This compound is a functionalized ketone with the molecular formula C₄H₇BrO.[1][2] Its structure, consisting of a primary alkyl bromide and a ketone, dictates its characteristic spectroscopic features. The presence of bromine is particularly notable in its mass spectrum due to its distinct isotopic distribution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (Predicted)

The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three different proton environments in the molecule.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ | ~2.2 | Singlet (s) | 3H |

| CH₂-C=O | ~3.0 | Triplet (t) | 2H |

| CH₂-Br | ~3.6 | Triplet (t) | 2H |

¹³C NMR Data (Predicted)

The carbon-13 NMR spectrum is expected to display four signals, one for each unique carbon atom in the molecule.

| Carbon | Chemical Shift (δ, ppm) |

| CH₃ | ~30 |

| CH₂-Br | ~35 |

| CH₂-C=O | ~45 |

| C=O | ~205 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of a strong carbonyl stretch and vibrations associated with the carbon-bromine bond.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| C=O | Stretch | 1715 - 1720 |

| C-H (Alkyl) | Stretch | 2850 - 3000 |

| C-Br | Stretch | 500 - 600 |

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The molecular weight of this compound is 151.00 g/mol .[1][2]

A key characteristic in the mass spectrum is the isotopic pattern of the molecular ion. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two peaks of nearly equal intensity for the molecular ion (M⁺) and any bromine-containing fragments, separated by two mass units (M⁺ and M+2).[1]

| Ion | m/z | Notes |

| [C₄H₇⁷⁹BrO]⁺ | 150 | Molecular ion (M⁺) |

| [C₄H₇⁸¹BrO]⁺ | 152 | Molecular ion (M+2) |

| [CH₃CO]⁺ | 43 | Loss of CH₂CH₂Br radical |

| [CH₂CH₂Br]⁺ | 107/109 | Loss of CH₃CO radical |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid organic compound like this compound.

NMR Spectroscopy

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small quantity of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the instrument is tuned to the proton frequency. For ¹³C NMR, it is tuned to the carbon-13 frequency.

-

Analysis: The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. The chemical shifts are referenced to the TMS signal (0 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of this compound between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The salt plates are placed in the sample holder of the IR spectrometer. An infrared beam is passed through the sample.

-

Analysis: The detector measures the amount of light absorbed at each frequency, and the data is plotted as absorbance or transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS).

-

Ionization: The sample molecules are ionized, typically using a technique like Electron Ionization (EI).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the structural relationships within this compound.

References

Methodological & Application

Synthetic Routes for the Preparation of 4-Bromobutan-2-one: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobutan-2-one is a valuable bifunctional molecule widely employed in organic synthesis as a key building block for the construction of more complex molecular architectures. Its utility stems from the presence of both a ketone carbonyl group and a primary alkyl bromide, allowing for a diverse range of chemical transformations. This compound serves as a precursor in the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals. This document provides a comprehensive overview of several synthetic routes for the preparation of this compound, complete with detailed experimental protocols, comparative data, and workflow diagrams to assist researchers in selecting and implementing the most suitable method for their specific needs.

Comparative Summary of Synthetic Routes

The selection of a synthetic route for this compound often depends on factors such as the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions. The following table summarizes the key quantitative data for the discussed synthetic methodologies.

| Synthetic Route | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) |

| 1. Bromination of 4-Hydroxybutan-2-one | 4-Hydroxybutan-2-one | Phosphorus tribromide (PBr₃), Pyridine | Chloroform | 5 hours | 20 | 89%[1] |

| 2. Oxidation of 4-Bromobutan-2-ol | 4-Bromobutan-2-ol | Pyridinium chlorochromate (PCC) or Oxalyl chloride (Swern) | Dichloromethane | 1-2 hours | Room Temp. (PCC) or -78 to RT (Swern) | ~85-95% (Estimated) |

| 3. From Methyl 3-Oxopentanoate | Methyl 3-Oxopentanoate | 1. Thionyl chloride (SOCl₂) 2. Hydrochloric acid (HCl) 3. Brominating agent | 1. Dichloromethane 2. Water 3. Tetrahydrofuran | Step 1: 8h Step 2: 4h Step 3: 8h | Step 1: 0 to 25 Step 2: 80 Step 3: Reflux | >50% (Overall) |

| 4. Hydrobromination of Methyl Vinyl Ketone | Methyl Vinyl Ketone | Hydrogen bromide (HBr) | Acetic Acid or inert solvent | Not specified | Not specified | Moderate to Good (Qualitative) |

Experimental Protocols

Route 1: Bromination of 4-Hydroxybutan-2-one

This is a highly efficient and widely cited method for the preparation of this compound.[1] The reaction involves the conversion of the primary alcohol in 4-hydroxybutan-2-one to a bromide using phosphorus tribromide.

Materials:

-

4-Hydroxybutan-2-one

-

Phosphorus tribromide (PBr₃)

-

Pyridine

-

Chloroform

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure: